ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves multiple steps. The process typically starts with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the carboxylate groups. The final step involves the formation of the diimino linkage with the 1,5-dioxopentane moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a diagnostic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl Butamido Triazone: Another complex organic compound with similar structural features.
Dimethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate): A closely related compound with methyl groups instead of ethyl groups.
Uniqueness
Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C31H42N2O6S2 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
ethyl 2-[[5-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6S2/c1-3-38-30(36)26-20-14-9-5-7-11-16-22(20)40-28(26)32-24(34)18-13-19-25(35)33-29-27(31(37)39-4-2)21-15-10-6-8-12-17-23(21)41-29/h3-19H2,1-2H3,(H,32,34)(H,33,35) |
InChI Key |
HPJNJJJUDGEFNO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.